molecular formula C15H18O3 B15051058 (8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one

(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one

Cat. No.: B15051058
M. Wt: 246.30 g/mol
InChI Key: PFIXJSCFTAVWBW-VPHXOMNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one is a complex organic compound with a unique structure that includes a naphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the naphthofuran core, followed by functional group modifications to introduce the hydroxy and methyl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the naphthofuran core.

    Substitution: Functional groups can be substituted to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the naphthofuran core can produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological properties. The hydroxy and methyl groups can be modified to enhance the compound’s activity and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the naphthofuran core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one: This compound is unique due to its specific arrangement of hydroxy and methyl groups.

    Naphthofuran derivatives: Other naphthofuran derivatives may have different substituents, leading to variations in their chemical and biological properties.

    Hydroxy-substituted naphthalenes: These compounds share the hydroxy group but lack the furan ring, resulting in different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the naphthofuran core. This structure provides a versatile platform for chemical modifications and the development of new compounds with tailored properties.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(8S)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one

InChI

InChI=1S/C15H18O3/c1-8-4-5-11(16)15(3)6-10-12(9(2)7-18-10)14(17)13(8)15/h7,11,16H,4-6H2,1-3H3/t11-,15?/m0/s1

InChI Key

PFIXJSCFTAVWBW-VPHXOMNUSA-N

Isomeric SMILES

CC1=C2C(=O)C3=C(CC2([C@H](CC1)O)C)OC=C3C

Canonical SMILES

CC1=C2C(=O)C3=C(CC2(C(CC1)O)C)OC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.